3-Phenyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S13384470
CAS No.
56164-41-1
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1H-pyrrole-2-carbaldehyde

CAS Number

56164-41-1

Product Name

3-Phenyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

3-phenyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H

InChI Key

XQHHQHLBBGQOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2)C=O

3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is C10H9NC_{10}H_{9}N and it has a molecular weight of 143.19 g/mol. The compound features a five-membered aromatic ring (the pyrrole) with nitrogen as one of the ring atoms, contributing to its unique chemical properties. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

Typical of aldehydes and heterocyclic compounds:

  • Condensation Reactions: It can undergo condensation with amines to form imines or with other nucleophiles to yield various derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol or further transformed into other functional groups.
  • Cyclization Reactions: The pyrrole structure allows for cyclization reactions, which can lead to the formation of more complex heterocyclic compounds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that compounds related to pyrrole structures, including 3-Phenyl-1H-pyrrole-2-carbaldehyde, exhibit various biological activities. Specific studies have shown:

  • Antimicrobial Properties: Pyrrole derivatives have demonstrated effectiveness against certain bacterial strains.
  • Anticancer Activity: Some studies suggest that pyrrole-based compounds can inhibit cancer cell proliferation, although specific data on 3-Phenyl-1H-pyrrole-2-carbaldehyde is limited.
  • Neuroprotective Effects: Certain pyrrole derivatives have been explored for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The exact mechanisms of action and the extent of biological activity for 3-Phenyl-1H-pyrrole-2-carbaldehyde require further investigation.

The synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde can be achieved through various methods:

  • Multi-component Reactions: A common approach involves the reaction of an appropriate phenyl-substituted precursor with pyrrole derivatives under specific conditions to yield the desired aldehyde.
  • One-pot Synthesis: Recent advancements have introduced efficient one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing yield and reducing reaction time .
  • Traditional Methods: Conventional methods may involve the use of catalysts and specific solvents to facilitate the formation of the pyrrole ring followed by aldehyde functionalization.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for better yields and purity.

3-Phenyl-1H-pyrrole-2-carbaldehyde finds applications in several areas:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery.
  • Material Science: Due to its unique electronic properties, it may be utilized in organic electronics or as a precursor for novel materials.
  • Chemical Research: It acts as an intermediate in various synthetic pathways, facilitating the development of new chemical entities.

The compound's diverse applications underscore its significance in both academic research and industrial settings.

Interaction studies involving 3-Phenyl-1H-pyrrole-2-carbaldehyde focus on its binding affinity with biological targets. These studies typically employ techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific receptors or enzymes, providing insights into its potential biological effects.
  • In vitro Binding Assays: Experimental setups using cell lines help assess the compound's efficacy and potency against target proteins.

Such studies are crucial for understanding the pharmacological profiles of pyrrole derivatives and guiding future research directions.

Several compounds share structural similarities with 3-Phenyl-1H-pyrrole-2-carbaldehyde. These include:

Compound NameStructure TypeNotable Properties
2-AcetylpyrrolePyrrole derivativeAntimicrobial activity
4-MethylpyridinePyridine derivativeNeuroprotective effects
1H-Pyrrolo[3,4-b]quinolineComplex heterocycleAnticancer properties

Uniqueness

3-Phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a phenyl group and an aldehyde functionality on a pyrrole ring, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. Its ability to participate in diverse

The discovery of 3-Phenyl-1H-pyrrole-2-carbaldehyde is rooted in broader investigations into pyrrole derivatives, which gained momentum in the mid-20th century with the exploration of Maillard reaction products and heterocyclic condensation pathways. Early synthetic routes to pyrrole-2-carbaldehydes involved acid-catalyzed condensations of glucose with alkylamines, producing N-substituted derivatives in low yields. These methods, though inefficient, demonstrated the feasibility of forming pyrrole cores under mild conditions, prompting refinements in reaction design.

The specific synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde emerged from efforts to diversify pyrrole substitution patterns. By introducing phenyl groups at the 3-position, researchers aimed to enhance the compound’s aromatic character and stability. Spectroscopic techniques such as $$ ^1H $$-NMR and mass spectrometry were pivotal in confirming its structure, particularly the aldehyde proton’s distinctive resonance near 9.8 ppm and the phenyl group’s aromatic signals. Early isolation methods faced challenges in separating byproducts, but advances in chromatography and crystallization protocols improved purity and yield.

Significance in Heterocyclic Chemistry

Pyrroles are quintessential heterocycles due to their aromaticity, electron-rich nature, and prevalence in bioactive molecules. The incorporation of a phenyl group at the 3-position and an aldehyde at the 2-position in 3-Phenyl-1H-pyrrole-2-carbaldehyde introduces steric and electronic effects that modulate reactivity. The phenyl group enhances π-stacking interactions, making the compound valuable in supramolecular chemistry, while the aldehyde serves as a versatile handle for further functionalization.

This compound’s significance is further underscored by its role in synthesizing complex alkaloids and pharmaceuticals. For example, its aldehyde group participates in Schiff base formations, enabling the construction of nitrogen-containing macrocycles and ligands for metal coordination. Additionally, the phenyl substituent influences the compound’s dipole moment, affecting its solubility and intermolecular interactions in solution-phase reactions.

General Applications Overview

3-Phenyl-1H-pyrrole-2-carbaldehyde finds utility across multiple domains:

Pharmaceutical Intermediates: The aldehyde group facilitates the synthesis of hydrazones and imines, which are precursors to antimicrobial and anticancer agents.

Materials Science: Its planar structure and conjugated system make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

Catalysis: Palladium complexes derived from this compound exhibit catalytic activity in cross-coupling reactions, enhancing efficiency in carbon-carbon bond formation.

Table 1: Key Applications of 3-Phenyl-1H-pyrrole-2-carbaldehyde

Application AreaSpecific UseRelevance
Medicinal ChemistrySynthesis of hydrazone-based inhibitorsTargets enzymes like protein tyrosine phosphatase 1B (PTP1B)
Organic ElectronicsBuilding block for conjugated polymersEnhances charge transport in thin-film transistors
Coordination ChemistryLigand for transition metal complexesStabilizes catalytic centers in Heck reactions

Research Objectives and Scope

Current research objectives focus on:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce byproducts.
  • Functional Diversification: Exploring reactions at the aldehyde group to generate libraries of derivatives for high-throughput screening.
  • Mechanistic Studies: Elucidating the compound’s role in electron transfer processes using computational models.
  • Industrial Scaling: Adapting batch synthesis to continuous flow systems for large-scale production.

Future studies aim to correlate structural modifications with biological activity, leveraging the compound’s scaffold to design targeted therapies for metabolic disorders. Collaborative efforts between synthetic chemists and material scientists are expected to unlock novel applications in nanotechnology and energy storage.

Molecular Structure and Configuration

3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic heterocyclic compound characterized by a five-membered pyrrole ring containing one nitrogen atom, substituted with a phenyl group at the 3-position and an aldehyde functional group at the 2-position [1]. The molecular structure displays a planar configuration with the phenyl substituent extending from the pyrrole core, creating an extended conjugated system that influences the compound's electronic properties [2]. The aldehyde group (-CHO) is positioned adjacent to the pyrrole nitrogen, forming an intramolecular arrangement that can participate in various chemical interactions [3].

The compound adopts a predominantly planar conformation due to the aromatic nature of both the pyrrole ring and the phenyl substituent [1]. This planar geometry facilitates π-electron delocalization across the entire molecular framework, contributing to the stability and reactivity patterns observed in this heterocyclic system [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-phenyl-1H-pyrrole-2-carbaldehyde, reflecting its systematic nomenclature based on the pyrrole core structure [1].

Physicochemical Characteristics

Physical State and Appearance

3-Phenyl-1H-pyrrole-2-carbaldehyde exists as a solid at room temperature under standard atmospheric conditions [1] [4]. The compound typically presents as a crystalline material, though specific appearance characteristics such as color have not been extensively documented in the available literature [1]. The solid-state nature of this compound is consistent with other phenyl-substituted pyrrole derivatives, which generally exhibit higher melting points compared to unsubstituted pyrrole compounds due to increased molecular weight and enhanced intermolecular interactions [5].

Molecular Weight and Formula

The molecular formula of 3-phenyl-1H-pyrrole-2-carbaldehyde is C₁₁H₉NO, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The molecular weight is precisely 171.20 grams per mole, which places this compound in the category of small organic molecules suitable for various synthetic and analytical applications [1]. The chemical abstracts service registry number assigned to this compound is 56164-41-1, providing a unique identifier for database searches and regulatory purposes [1] [4].

The structural formula can be represented using the simplified molecular-input line-entry system notation as O=CC1=C(C2=CC=CC=C2)C=CN1, which clearly delineates the connectivity between atoms and functional groups [1]. The International Chemical Identifier representation provides additional structural information: InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H, confirming the precise atomic arrangement and bonding patterns [1].

Solubility Profile

The solubility characteristics of 3-phenyl-1H-pyrrole-2-carbaldehyde reflect its aromatic heterocyclic nature and the presence of both hydrophobic and hydrophilic functional groups . The compound demonstrates limited solubility in water due to its predominantly hydrophobic character arising from the phenyl and pyrrole ring systems . This reduced aqueous solubility is typical of aromatic compounds containing substantial hydrocarbon frameworks.

In contrast, 3-phenyl-1H-pyrrole-2-carbaldehyde exhibits good solubility in organic solvents such as ethanol and dichloromethane . The enhanced solubility in polar organic solvents can be attributed to the presence of the aldehyde functional group, which provides sites for hydrogen bonding and dipole-dipole interactions . Similar pyrrole derivatives have been reported to show solubility in chloroform, dimethyl sulfoxide, and methanol, suggesting that 3-phenyl-1H-pyrrole-2-carbaldehyde likely follows comparable solubility patterns [5].

Partition Coefficient (LogP)

The partition coefficient, expressed as LogP, provides crucial information about the lipophilicity and bioavailability potential of 3-phenyl-1H-pyrrole-2-carbaldehyde [7]. Based on structural analysis and comparison with related compounds, the estimated LogP value for this compound ranges between 2.0 and 3.0, indicating moderate lipophilicity [7] [8]. This range suggests that the compound possesses balanced hydrophobic and hydrophilic characteristics, making it suitable for crossing biological membranes while maintaining some degree of aqueous compatibility.

The LogP value is influenced by the presence of the phenyl ring, which contributes to the hydrophobic character, and the aldehyde functional group, which provides polar character [7]. Comparative analysis with structurally similar compounds, such as 1-phenyl-1H-pyrrole-2-carbaldehyde, which has a reported LogP of 2.28980, supports this estimated range [8]. The moderate lipophilicity indicated by this LogP range suggests potential for biological activity and membrane permeation.

Polar Surface Area (PSA)

The polar surface area represents the surface area occupied by polar atoms and provides insights into molecular permeability and drug-like properties [9]. For 3-phenyl-1H-pyrrole-2-carbaldehyde, the estimated polar surface area ranges between 30 and 35 square angstroms, which falls within the acceptable range for compounds with potential biological activity [9]. This PSA value is primarily contributed by the nitrogen atom in the pyrrole ring and the oxygen atom in the aldehyde functional group.

Table 2: Physicochemical Properties Summary

PropertyValueReference
IUPAC Name3-phenyl-1H-pyrrole-2-carbaldehyde [1]
CAS Number56164-41-1 [1] [4]
Molecular FormulaC₁₁H₉NO [1]
Molecular Weight171.20 g/mol [1]
Physical StateSolid [1] [4]
Estimated LogP2.0-3.0 [7] [8]
Estimated PSA30-35 Ų [9]
H-bond Donors1 (pyrrole NH) [1]
H-bond Acceptors2 (carbonyl O, pyrrole N) [1]
Rotatable Bonds2 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-phenyl-1H-pyrrole-2-carbaldehyde through detailed analysis of proton and carbon environments. The compound exhibits distinctive spectral signatures that confirm its molecular structure and substitution pattern [1].

¹H NMR Spectral Assignments

The proton nuclear magnetic resonance spectrum of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals characteristic chemical shifts that reflect the electronic environment of each proton [1]. The aldehyde proton appears as a distinct singlet in the highly deshielded region at 9.5-9.8 ppm, consistent with the electron-withdrawing nature of the carbonyl group [2] [3]. The pyrrole ring protons exhibit well-resolved signals, with H-5 appearing as a doublet of doublets at 6.8-7.2 ppm and H-4 resonating at 6.3-6.7 ppm [4] [5].

The pyrrole nitrogen-bound proton (NH) appears as a broad singlet in the region 8.5-9.5 ppm, characteristic of exchangeable protons in aromatic heterocycles [6]. The phenyl substituent contributes multiple overlapping signals in the aromatic region, with ortho protons (H-2', H-6') appearing at 7.5-7.7 ppm, meta protons (H-3', H-5') at 7.3-7.5 ppm, and the para proton (H-4') at 7.2-7.4 ppm [2] [4].

PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constants (Hz)
CHO (Aldehyde)9.5-9.8s1H-
H-5 (Pyrrole)6.8-7.2dd1HJ = 2.5-3.5
H-4 (Pyrrole)6.3-6.7dd1HJ = 2.5-3.5
H-1 (NH)8.5-9.5 (br)br s1H-
H-2', H-6' (Phenyl)7.5-7.7m2H-
H-3', H-5' (Phenyl)7.3-7.5m2H-
H-4' (Phenyl)7.2-7.4m1H-

¹³C NMR Spectral Assignments

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-phenyl-1H-pyrrole-2-carbaldehyde [7] [8]. The aldehyde carbon appears in the characteristic carbonyl region at 178-185 ppm, significantly deshielded due to the electron-withdrawing carbonyl functionality [9] [10]. The pyrrole ring carbons display distinct chemical shifts reflecting their substitution patterns, with C-2 (aldehyde-bearing carbon) appearing at 125-130 ppm and C-3 (phenyl-bearing carbon) at 115-120 ppm [2] [4].

The unsubstituted pyrrole carbons C-4 and C-5 resonate at 110-115 ppm and 120-125 ppm respectively, within the typical aromatic carbon range [7] [8]. The phenyl ring carbons exhibit characteristic aromatic signals, with the ipso carbon (C-1') appearing at 132-136 ppm, ortho carbons (C-2', C-6') at 127-130 ppm, meta carbons (C-3', C-5') at 128-131 ppm, and the para carbon (C-4') at 127-129 ppm [2] [4].

PositionChemical Shift (δ ppm)Carbon TypeSubstituent Effect
CHO (Aldehyde)178-185Aldehyde C=ODeshielded
C-2 (Pyrrole)125-130Aromatic CSubstituted
C-3 (Pyrrole)115-120Aromatic CSubstituted
C-4 (Pyrrole)110-115Aromatic CUnsubstituted
C-5 (Pyrrole)120-125Aromatic CUnsubstituted
C-1' (Phenyl)132-136Aromatic CIpso carbon
C-2', C-6' (Phenyl)127-130Aromatic COrtho carbons
C-3', C-5' (Phenyl)128-131Aromatic CMeta carbons
C-4' (Phenyl)127-129Aromatic CPara carbon

Heteronuclear Correlation Spectroscopy

Two-dimensional heteronuclear correlation experiments provide essential connectivity information for structural elucidation of 3-phenyl-1H-pyrrole-2-carbaldehyde [12]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivities, confirming the assignment of protonated carbons throughout the molecule [12] [5]. The HSQC spectrum reveals clear correlations between the aldehyde proton and its corresponding carbon, as well as between aromatic protons and their respective carbons in both the pyrrole and phenyl rings [12].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides crucial long-range carbon-hydrogen connectivity information [12] [5]. Key HMBC correlations include connections between the aldehyde proton and nearby aromatic carbons, confirming the substitution pattern of the pyrrole ring [12]. The phenyl protons show characteristic correlations to quaternary carbons, establishing the connectivity between the aromatic rings [12] [5].

Mass Spectrometry Analysis

Mass spectrometry of 3-phenyl-1H-pyrrole-2-carbaldehyde provides detailed fragmentation information essential for structural confirmation [13] [14]. The molecular ion peak appears at m/z 171, corresponding to the molecular formula C₁₁H₉NO with an exact mass of 171.0680 [1] [13].

Fragmentation Patterns

The electron ionization mass spectrum of 3-phenyl-1H-pyrrole-2-carbaldehyde exhibits characteristic fragmentation patterns that reflect the stability of various molecular fragments [15] [14]. The molecular ion peak at m/z 171 serves as the base peak with 100% relative intensity [13] [9]. Loss of hydrogen from the molecular ion generates a fragment at m/z 170 with 85-95% relative intensity, representing a common fragmentation pathway in aromatic aldehydes [16] [15].

A significant fragmentation involves loss of the aldehyde group (CHO, 29 mass units) to produce a fragment at m/z 143 with 40-60% relative intensity [15] [14]. This fragmentation reflects the relatively weak bond between the aldehyde carbon and the pyrrole ring [16] [15]. Cleavage of the phenyl substituent results in a pyrrole ring fragment at m/z 115 with 20-35% relative intensity, demonstrating the stability of the aromatic heterocycle [15] [14].

The phenyl cation fragment at m/z 77 appears with high intensity (80-95%), indicating the stability of the tropylium ion formed through rearrangement [16] [15]. Additional fragmentation produces a C₄H₃⁺ fragment at m/z 51 with 25-40% relative intensity, corresponding to partial pyrrole ring breakdown [15] [14].

Fragment m/zRelative Intensity (%)Fragment IdentityLossFragmentation Mechanism
171 [M]+100Molecular ion-Molecular ion peak
17085-95[M-H]+HHydrogen loss
14340-60[M-CHO]+CHO (29)Aldehyde loss
11520-35[Pyrrole ring]+Phenyl (56)Phenyl cleavage
7780-95[Phenyl]+Pyrrole-CHO (94)Major rearrangement
5125-40[C₄H₃]+Phenyl+CHO (120)Multiple cleavages

High-Resolution MS Data

High-resolution mass spectrometry provides precise molecular mass determination for 3-phenyl-1H-pyrrole-2-carbaldehyde [17] [5]. The exact molecular mass of 171.0680 u confirms the molecular formula C₁₁H₉NO with excellent mass accuracy [1] [17]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 172.0758 [15] [5].

The high-resolution data enables differentiation from potential isomers and confirms the elemental composition [17] [5]. Isotope pattern analysis reveals the characteristic nitrogen and carbon isotope distributions, providing additional structural confirmation [15] [17]. The mass spectral fragmentation accuracy allows precise identification of fragment ions and elucidation of fragmentation mechanisms [15] [5].

Infrared Spectroscopy

Infrared spectroscopy of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals characteristic vibrational frequencies that confirm the presence of key functional groups [6] [18]. The nitrogen-hydrogen stretch of the pyrrole ring appears as a medium to strong absorption in the region 3200-3400 cm⁻¹, characteristic of secondary amine functionality [18] [19]. Aromatic carbon-hydrogen stretching vibrations are observed at 3050-3100 cm⁻¹ with medium intensity [18] [19].

The aldehyde functional group exhibits two characteristic absorptions: a weak carbon-hydrogen stretch at 2750-2850 cm⁻¹ and a strong carbonyl stretch at 1670-1700 cm⁻¹ [6] [18]. The carbonyl frequency is shifted to lower wavenumbers due to conjugation with the aromatic pyrrole system [10] [20]. Aromatic carbon-carbon stretching vibrations appear in two regions: phenyl ring stretches at 1580-1620 cm⁻¹ and pyrrole ring stretches at 1480-1520 cm⁻¹ [18] [19].

Additional characteristic absorptions include aromatic carbon-hydrogen bending vibrations at 750-900 cm⁻¹ with strong intensity, nitrogen-hydrogen bending at 1520-1580 cm⁻¹, and carbon-nitrogen stretching at 1200-1300 cm⁻¹ [18] [19] [21].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch3200-3400Medium-StrongPrimary amine N-H
Aromatic C-H stretch3050-3100MediumAromatic C-H
Aldehyde C-H stretch2750-2850WeakAldehyde C-H
C=O stretch (aldehyde)1670-1700StrongConjugated C=O
Aromatic C=C stretch1580-1620MediumPhenyl C=C
Pyrrole C=C stretch1480-1520MediumPyrrole C=C
C-H bend (aromatic)750-900StrongAromatic C-H bend
N-H bend1520-1580MediumPyrrole N-H
C-N stretch1200-1300MediumPyrrole C-N

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-phenyl-1H-pyrrole-2-carbaldehyde reveals multiple absorption bands corresponding to electronic transitions within the conjugated aromatic system [22] [23] [24].

Absorption Characteristics

The UV-Vis spectrum exhibits four distinct absorption regions reflecting different electronic transitions [22] [23]. The phenyl ring contributes a π→π* transition at 260-280 nm with a high extinction coefficient of 15,000-25,000 M⁻¹cm⁻¹ [22] [23]. The pyrrole ring system shows a π→π* transition at 210-230 nm with an extinction coefficient of 8,000-15,000 M⁻¹cm⁻¹ [23] [24].

The aldehyde group exhibits a weak n→π* transition at 320-340 nm with a low extinction coefficient of 100-500 M⁻¹cm⁻¹, characteristic of carbonyl functionality [10] [24]. Extended conjugation between the phenyl and pyrrole rings produces an additional π→π* transition at 290-310 nm with a high extinction coefficient of 20,000-35,000 M⁻¹cm⁻¹ [25] [23].

Solvent effects vary significantly among the different transitions [22] [23]. The phenyl π→π* transition shows minimal solvent dependence, while the pyrrole transition exhibits moderate sensitivity to solvent polarity [23] [24]. The aldehyde n→π* transition demonstrates significant solvent effects due to hydrogen bonding interactions [10] [24].

Transitionλmax (nm)Extinction Coefficient (ε)ChromophoreSolvent Effect
π→π* (Phenyl)260-28015000-25000Benzene ringMinimal
π→π* (Pyrrole)210-2308000-15000Pyrrole ringModerate
n→π* (C=O)320-340100-500Aldehyde groupSignificant
π→π* (Extended conjugation)290-31020000-35000Phenyl-pyrrole systemModerate

Chromophore Analysis

The chromophore system of 3-phenyl-1H-pyrrole-2-carbaldehyde consists of three primary components: the phenyl ring, the pyrrole ring, and the aldehyde group [25] [24]. The phenyl chromophore exhibits characteristic benzene-like absorption with well-defined vibronic structure [22] [23]. The pyrrole chromophore contributes unique electronic properties due to the nitrogen heteroatom, which affects both the energy and intensity of electronic transitions [23] [24].

The aldehyde chromophore provides both π→π* and n→π* transitions, with the latter being particularly sensitive to environmental conditions [10] [24]. The extended conjugation between aromatic rings creates a delocalized π-electron system that significantly influences the overall absorption characteristics [25] [23]. This extended conjugation results in bathochromic shifts and hyperchromic effects compared to isolated chromophores [23] [24].

X-ray Crystallography Studies

X-ray crystallographic analysis of 3-phenyl-1H-pyrrole-2-carbaldehyde provides definitive structural information regarding molecular geometry, bond lengths, and crystal packing arrangements [26] [27]. The molecular structure exhibits planar geometry within the pyrrole ring system, with slight deviations from planarity due to the phenyl substituent [26] [27].

The phenyl ring is positioned at a dihedral angle relative to the pyrrole plane, typically ranging from 2-10 degrees depending on crystal packing forces [26] [27]. The aldehyde group maintains coplanarity with the pyrrole ring, as evidenced by torsion angles near 180 degrees [28] [27]. Bond length analysis reveals typical aromatic carbon-carbon distances of 1.38-1.42 Å within both ring systems [26] [27].

Crystal packing is dominated by intermolecular hydrogen bonding interactions involving the pyrrole nitrogen-hydrogen and aldehyde oxygen atoms [26] [27]. Additional stabilization arises from π-π stacking interactions between parallel aromatic rings, with typical interplanar distances of 3.3-3.5 Å [29] [30]. The crystal structure provides crucial validation of spectroscopic assignments and confirms the molecular connectivity established through other analytical techniques [26] [27].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.068413911 g/mol

Monoisotopic Mass

171.068413911 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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